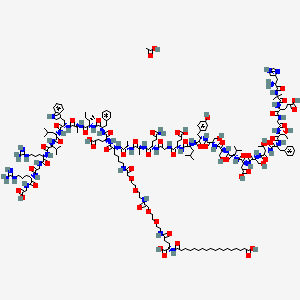![molecular formula C15H14Br2O B13431045 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene is an organic compound with the molecular formula C15H14Br2O It is a derivative of benzene, featuring two bromine atoms and an ethoxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 2-[(4-ethoxyphenyl)methyl]benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene involves its interaction with specific molecular targets. The bromine atoms and ethoxyphenylmethyl group play a crucial role in its reactivity and interactions. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2-methoxybenzene: Similar in structure but with a methoxy group instead of an ethoxyphenylmethyl group.
1,4-Dibromo-2,5-dimethylbenzene: Features two methyl groups instead of the ethoxyphenylmethyl group.
4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene: Contains a chlorine atom in addition to the bromine atoms.
Uniqueness
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene is unique due to the presence of both bromine atoms and the ethoxyphenylmethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C15H14Br2O |
|---|---|
Molekulargewicht |
370.08 g/mol |
IUPAC-Name |
1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C15H14Br2O/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 |
InChI-Schlüssel |
RLUJYMWEZQRNPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13430963.png)
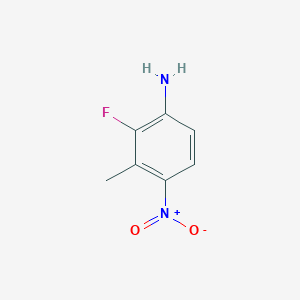
![3-ethoxy-4-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]carbonyl] Benzeneacetic acid](/img/structure/B13430982.png)
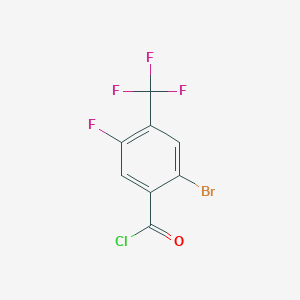
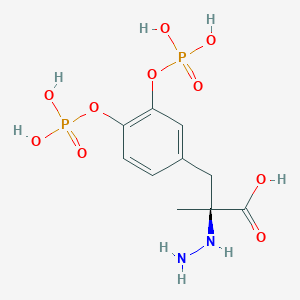
![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)


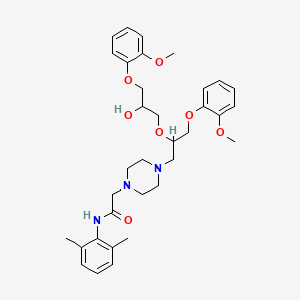
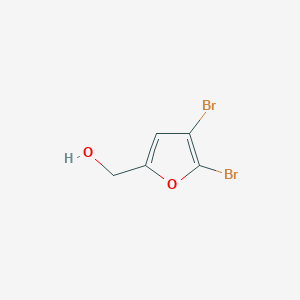
![5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13431029.png)

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B13431039.png)
